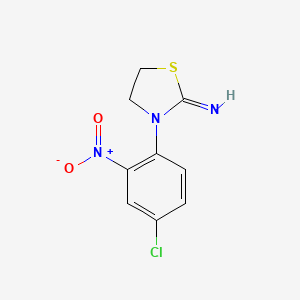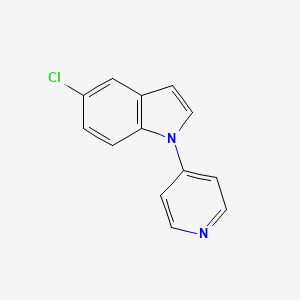![molecular formula C11H18O6 B8391998 2-ethoxycarbonyl-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid](/img/structure/B8391998.png)
2-ethoxycarbonyl-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-ethoxycarbonyl-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid is an organic compound with a complex structure. It is primarily used in various industrial applications, including the synthesis of dyes, pigments, and sealants. This compound is also utilized as a catalyst or ligand in organic synthesis reactions due to its unique structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxycarbonyl-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid typically involves multiple steps, starting from readily available starting materials. The process often includes esterification, protection, and oxidation reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Industrial methods also focus on minimizing waste and environmental impact through the use of green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
2-ethoxycarbonyl-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles such as amines or thiols are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions result in the formation of new compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
2-ethoxycarbonyl-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a catalyst or ligand in various reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential use in drug development and as a pharmaceutical intermediate.
Industry: It is utilized in the production of dyes, pigments, sealants, and other chemical products.
Wirkmechanismus
The mechanism of action of 2-ethoxycarbonyl-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The compound may act as a catalyst or ligand, facilitating various chemical reactions. Its unique structure allows it to participate in complex reaction mechanisms, influencing the rate and outcome of these processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-methylpropan-2-yl 4-(ethoxycarbonyl)-5-(2-hydroxyethyl)-3-methyl-1H-pyrrole-2-carboxylate
- Ethyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)acrylate
Uniqueness
2-ethoxycarbonyl-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid is unique due to its specific structural features, which confer distinct reactivity and functional properties. Compared to similar compounds, it offers advantages in terms of stability, reactivity, and versatility in various applications.
Eigenschaften
Molekularformel |
C11H18O6 |
|---|---|
Molekulargewicht |
246.26 g/mol |
IUPAC-Name |
2-ethoxycarbonyl-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid |
InChI |
InChI=1S/C11H18O6/c1-5-16-10(15)7(9(13)14)6-8(12)17-11(2,3)4/h7H,5-6H2,1-4H3,(H,13,14) |
InChI-Schlüssel |
YNHUTZSDIKVVOT-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(CC(=O)OC(C)(C)C)C(=O)O |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![N-cyclopropyl-4-oxo-1-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,8-naphthyridine-3-carboxamide](/img/structure/B8391946.png)


![3,3-Dimethyl-1-(1,4,6,7-tetrahydroimidazo[4,5-c]pyridin-5-yl)-butan-1-one](/img/structure/B8391983.png)




